

zimelidine selective serotonin reuptake inhibition

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Compound Focus: Zimelidine

CAS No.: 56775-88-3

Cat. No.: S547769

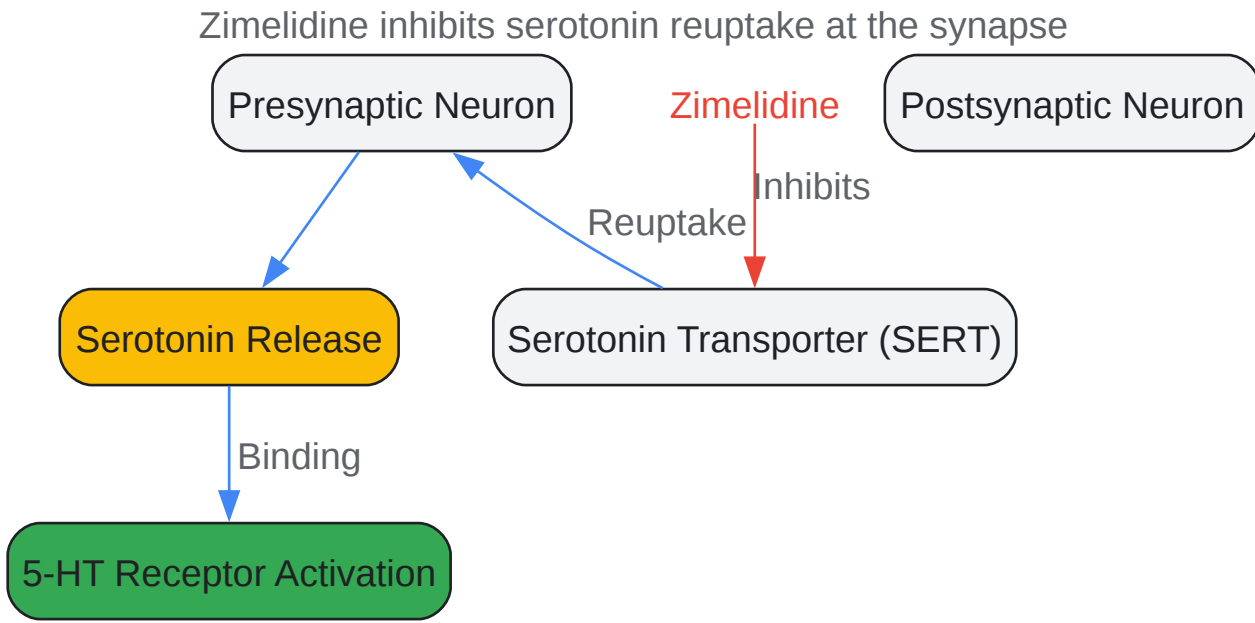
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Pharmacological Profile and Mechanism of Action

Zimelidine is a pyridylallylamine derivative, making it structurally distinct from tricyclic and other antidepressants [1] [2] [3]. Its pharmacological profile is defined by a highly selective action on the serotonergic system.

- **Primary Target:** **Zimelidine** and its active metabolite, **norzimelidine**, are potent and selective inhibitors of serotonin (5-hydroxytryptamine, 5-HT) neuronal reuptake [4] [5] [6]. This action blocks the serotonin transporter (SERT), increasing the availability of serotonin in the synaptic cleft [1].
- **Selectivity:** It has **much less effect** on noradrenaline (NA) uptake and is devoid of significant affinity for histaminergic, muscarinic, cholinergic, and alpha- and beta-adrenergic receptors [4] [5]. This selectivity was a key advancement, reducing side effects like sedation and anticholinergic effects common with older antidepressants [2].
- **Long-term Effects:** Repeated administration does not attenuate 5-HT uptake blocking potency but can induce changes in 5-HT receptor binding sites [4].

The diagram below illustrates the core mechanism of action of **zimelidine**.



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Quantitative Pharmacological Data

The tables below summarize key quantitative data on **zimelidine**'s properties and its comparison with other early SSRIs.

Table 1: Basic Chemical and Pharmacokinetic Properties of Zimelidine

Property	Value
Chemical Formula	C~16~H~17~BrN~2~ [1] [3]
Molecular Weight	317.23 g/mol [1] [3]
Elimination Half-Life (Parent Compound)	8.4 ± 2.0 hours [1]
Elimination Half-Life (Norzimelidine)	19.4 ± 3.6 hours [1] [3]
Primary Mechanism of Action	Selective Serotonin Reuptake Inhibitor (SSRI) [1] [4]

Table 2: Key Experimental Findings from Animal Studies

Study Focus	Model/Species	Dose & Administration	Key Outcome
Morphine Tolerance [7]	Male Wistar rats (160-180 g)	15 mg/kg, intraperitoneal (i.p.)	Significantly attenuated the development and expression of tolerance to morphine-induced antinociception.
Neuronal Responsiveness [6]	Sprague-Dawley rats (150-250 g)	5 mg/kg, i.p., daily for 14 days	Did not modify the responsiveness of CA3 hippocampal pyramidal neurons to applied 5-HT.
Feeding Behavior [6]	Fasted rats	0.2, 2, 20 nmol/100 nL, into medial amygdaloid nucleus	Evoked dose-dependent hypophagic (appetite-suppressing) effects.

Detailed Experimental Protocol

The following is a detailed methodology from a key study investigating **zimelidine's** effect on morphine tolerance [7], which can serve as a reference for related research.

- **Animals:** The study used adult male Wistar albino rats (weighing 160-180 g, n=72). Animals were acclimatized to laboratory conditions with free access to food and water, maintained on a 12-hour light/dark cycle.
- **Drug Administration:** Morphine sulphate and **zimelidine** (dissolved in saline) were administered via subcutaneous (s.c.) and intraperitoneal (i.p.) routes, respectively, in a volume of 10 ml/kg.
- **Induction of Morphine Tolerance:** A 3-day cumulative dosing regimen was used:
 - **Day 1:** Morphine at 30 mg/kg (a.m.) and 45 mg/kg (p.m.).
 - **Day 2:** Morphine at 60 mg/kg (a.m.) and 90 mg/kg (p.m.).
 - **Day 3:** Morphine at 120 mg/kg, administered twice.
- **Assessment of Antinociception:** Tolerance was evaluated on day 4 using a challenge dose of morphine (5 mg/kg). Antinociception was measured with:
 - **Tail-flick Test:** Using a standardized apparatus; cutoff latency was 15 seconds to prevent tissue damage.
 - **Hot-plate Test:** Temperature adjusted to $55 \pm 1^\circ\text{C}$; cutoff time was 30 seconds.
- **Data Analysis:** Antinociceptive response was calculated as **% Maximum Possible Effect (%MPE)**. Data were expressed as mean \pm SEM and analyzed using analysis of variance (ANOVA) followed by

Tukey's test, with $P < 0.05$ considered significant.

- **Experimental Groups:** Animals were treated with **zimelidine** (15 mg/kg; i.p.) to evaluate its effects on the development or expression of morphine tolerance.

Adverse Effects and Market Withdrawal

Despite its promising pharmacological profile, **zimelidine** was withdrawn from the global market.

- **Primary Reasons:** The withdrawal was due to rare but serious cases of **Guillain-Barré syndrome**, a disorder affecting the peripheral nervous system, and a peculiar hypersensitivity reaction involving flu-like symptoms, skin rash, arthralgias, and eosinophilia [1] [5] [3].
- **Other Concerns:** The drug was also associated with an increase in suicidal ideation and/or attempts in depressive patients [1].
- **Legacy:** Its withdrawal paved the way for subsequent SSRIs, such as fluvoxamine and fluoxetine, which had a better safety profile [3] [8].

Research Legacy and Significance

Zimelidine's development, guided by Arvid Carlsson, was a pivotal proof-of-concept for the SSRI class [3] [8]. It demonstrated that targeting the serotonergic system with high specificity was a viable and effective strategy for treating depression with a more favorable side-effect profile regarding cardiotoxicity and anticholinergic effects compared to tricyclic antidepressants [2].

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